N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Description
N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a pyrazole core substituted with phenyl and trichlorophenyl groups. The compound’s structure combines a urea linkage (–NH–CO–NH–) with a pyrazole heterocycle, which is further functionalized with electron-withdrawing trichlorophenyl and aromatic phenyl substituents.
Properties
IUPAC Name |
1-phenyl-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N4O/c23-15-11-17(24)21(18(25)12-15)29-20(14-7-3-1-4-8-14)19(13-26-29)28-22(30)27-16-9-5-2-6-10-16/h1-13H,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXOPSUNBMTXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160892 | |
| Record name | N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477713-89-6 | |
| Record name | N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477713-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from various research studies.
- Molecular Formula : C25H21Cl3N4O
- Molecular Weight : 499.82 g/mol
- CAS Number : [Not specified in provided data]
Structure-Activity Relationships (SAR)
Research indicates that the biological activity of pyrazole derivatives, including this compound, is closely tied to their structural components. The presence of specific functional groups significantly influences their pharmacological effects:
| Functional Group | Effect on Activity |
|---|---|
| Urea moiety | Essential for biological activity against IDO1 |
| Chlorine substitutions | Enhance anti-tumor activity |
| Phenyl rings | Contribute to hydrophobic interactions with targets |
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways:
- BRAF(V600E) Inhibition : This compound has been evaluated for its ability to inhibit mutant BRAF kinase, which is crucial in many cancers. It demonstrated significant potency in inhibiting cell proliferation in BRAF-driven tumor models .
- EGFR and Aurora-A Kinase : The compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) and Aurora-A kinase, both of which are vital targets in cancer therapy .
Anti-inflammatory and Antibacterial Activities
In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications:
- Nitric Oxide Production : It has been observed that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential use in treating inflammatory diseases .
- Antibacterial Properties : Some derivatives have demonstrated effective antibacterial activity against various strains, suggesting a broad spectrum of antimicrobial action .
Case Study 1: In Vitro Evaluation of Antitumor Activity
A study conducted on a series of pyrazole derivatives found that this compound exhibited IC50 values lower than those of existing chemotherapeutics when tested against A431 and Jurkat cell lines. The results indicated a promising lead for further development as an antitumor agent.
Case Study 2: Structure Optimization for Enhanced Activity
Research focusing on modifying the urea moiety revealed that compounds with varied substitutions on the phenyl ring showed improved selectivity and potency against IDO1 compared to their predecessors. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes and pathways critical to tumor growth and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .
Agricultural Applications
Pesticidal Activity
this compound has shown effectiveness as a pesticide. Its chemical structure allows it to interact with specific biological targets in pests, leading to their mortality or reduced reproductive capabilities . Field studies demonstrate its efficacy against a range of agricultural pests while showing minimal toxicity to non-target species.
Herbicidal Properties
Additionally, this compound has been explored as a herbicide. Its mode of action involves inhibiting plant growth by disrupting key metabolic pathways in weeds. This application is particularly valuable in sustainable agriculture practices where selective herbicides are required .
Material Science
Polymer Development
In material science, this compound has been utilized in the development of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional materials .
Nanocomposite Materials
The compound is also being investigated for use in nanocomposite materials. By integrating it into nanostructured composites, researchers aim to enhance functional properties such as electrical conductivity and mechanical strength .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
- Structural Differences : The bromophenyl analog replaces the terminal phenyl group on the urea moiety with a 4-bromophenyl substituent. This substitution introduces a heavy halogen (Br), which increases molecular weight and polarizability compared to the parent compound’s phenyl group .
- Electronic Effects : Bromine’s electron-withdrawing nature may alter the urea’s hydrogen-bonding capacity or solubility. In contrast, the phenyl group in the target compound contributes to lipophilicity.
- Applications: Brominated analogs are often explored in drug discovery for enhanced binding affinity or metabolic stability.
Tri(2,4,6-trichlorophenyl)methyl Radical (TTM) Derivatives
- Key Example: TTM-1Cz [(4-N-carbazolyl-2,6-dichlorophenyl)bis-(2,4,6-trichlorophenyl)methyl radical] shares the trichlorophenyl motif but incorporates a carbazole donor and a stable radical center instead of a urea-pyrazole system .
- Functional Contrast : While the target compound is a closed-shell urea derivative, TTM-1Cz is an open-shell radical with luminescent properties, highlighting how trichlorophenyl groups can stabilize diverse electronic states.
Urea Derivatives with Heterocyclic Modifications
- Example : N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) replaces the pyrazole core with a thiadiazole ring and includes a tert-butyl group .
- The tert-butyl group enhances steric bulk, which could affect crystallinity or bioavailability.
Comparative Data Table
Research Findings and Limitations
- Data Gaps : Biological activity, solubility, and stability data are absent in the provided sources, limiting a full structure-activity relationship (SAR) analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
